5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one synthetic route involves the reaction of 6-ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with 4-nitrobenzyl bromide in dimethylformamide (DMF) , followed by the addition of anhydrous potassium carbonate. The resulting mixture is stirred at room temperature, leading to the formation of the target compound .
Molecular Structure Analysis
The molecular structure of 5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one reveals a quinazolinone core fused with an imidazole ring. The presence of the nitro group, phenyl moieties, and piperazine ring contributes to its overall architecture. Crystallographic studies provide insights into its three-dimensional arrangement .
Aplicaciones Científicas De Investigación
Synthesis and Antiulcer Activity
One study investigated the synthesis and antiulcer activity of 2-[5-substituted-1-H-benzo(d) imidazol-2-yl sulfinyl]methyl-3-substituted quinazoline-4-(3H) ones. These compounds were evaluated for their antiulcer efficacy against different ulcer models in rats. The synthesized compounds exhibited higher activity than omeprazole, a standard antiulcer medication, highlighting their potential as novel antiulcer agents (Patil, Ganguly, & Surana, 2010).
Antibacterial and Antifungal Properties
Another research focus has been on the antibacterial and antifungal activities of quinazolinone derivatives. Studies have synthesized new compounds and evaluated their effectiveness against various bacterial and fungal strains. For example, quinazolin-4-one derivatives containing oxadiazolin-5-thione moieties showed promising antibacterial activity, particularly morpholino derivatives, which displayed encouraging results against microbial strains (Ahmed, Abd-Alla, & El-zohry, 2007).
Cerebral Protective Agents
The synthesis of novel 4-arylazole derivatives, including thiazole, oxazole, and imidazole derivatives, has been explored for their anti-anoxic (AA) activity. One such compound, 5-(4-methylpiperazin-1-yl)methyl-4-(3-nitrophenyl)-2-phenylthiazole, demonstrated significant AA activity and effectiveness in anti-lipid peroxidation assays and inhibiting arachidonate-induced cerebral edema in rats. These findings suggest the potential of these compounds as cerebral protective agents (Ohkubo, Kuno, Sakai, & Takasugi, 1995).
Antitumor Activity
Research has also been conducted on the antitumor properties of substituted pyrrolo[2,3-d]pyrimidines, which were synthesized as potential inhibitors of thymidylate synthase (TS) and evaluated for their antitumor activity. Certain derivatives exhibited potent inhibitory activity against human TS, surpassing that of known antifolate drugs, suggesting their utility as nonclassical antifolate inhibitors with potential antitumor applications (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Propiedades
IUPAC Name |
5-[(3-nitrophenyl)methylsulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N6O4S/c36-26(33-15-13-32(14-16-33)21-8-2-1-3-9-21)18-25-28(37)34-27(30-25)23-11-4-5-12-24(23)31-29(34)40-19-20-7-6-10-22(17-20)35(38)39/h1-12,17,25H,13-16,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVHKEWWFYLROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.